Biochemical Selectivity: TH5427 Hydrochloride Exhibits ≥650-Fold Discrimination Between NUDT5 and MTH1
TH5427 hydrochloride demonstrates ≥650-fold biochemical selectivity for NUDT5 over the most closely related NUDIX family member, MTH1 (NUDT1), based on direct enzyme inhibition assays [1]. In a broader NUDIX panel screen at 100 µM, TH5427 produced 82% inhibition of MTH1, with markedly lower activity against dCTPase (39%), NUDT12 (66%), and NUDT14 (38%), confirming that selectivity extends beyond MTH1 to encompass other nucleotide phosphohydrolases [2]. This selectivity profile is essential for experiments where MTH1 inhibition would confound interpretation, as MTH1 governs oxidized nucleotide pool sanitation—a pathway mechanistically distinct from NUDT5-regulated ADP-ribose metabolism and hormone-dependent nuclear ATP synthesis [3].
| Evidence Dimension | Fold-selectivity for NUDT5 over MTH1 |
|---|---|
| Target Compound Data | ≥650-fold (reported as 650-fold to 690-fold across sources) |
| Comparator Or Baseline | MTH1 (NUDT1) as the reference NUDIX family member |
| Quantified Difference | ≥650-fold preferential inhibition of NUDT5 versus MTH1 |
| Conditions | Enzyme-coupled malachite green assay; NUDIX panel screen at 100 µM compound concentration |
Why This Matters
Procurement of a tool compound with ≥650-fold NUDT5 selectivity over MTH1 enables unambiguous attribution of cellular phenotypes to NUDT5 inhibition rather than confounding off-target activity on the related nucleotide sanitization enzyme MTH1.
- [1] Page BDG, et al. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells. Nat Commun. 2018;9(1):250. View Source
- [2] Chemical Probes Portal. Probe TH5427: Inhibitor of NUDT5. SERP Review. View Source
- [3] MedChemExpress. TH5427 hydrochloride Product Datasheet. View Source
